(1Z,N'E)-N'-(2-((4-bromobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid
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Overview
Description
(1Z,N’E)-N’-(2-((4-bromobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid is a complex organic compound It is characterized by the presence of multiple functional groups, including a bromobenzyl group, a methoxybenzylidene group, and a phenylcarbamohydrazonothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’E)-N’-(2-((4-bromobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzyl hydrazine with 3-methoxybenzaldehyde under acidic conditions to form the hydrazone intermediate.
Thioic acid formation: The hydrazone intermediate is then reacted with phenyl isothiocyanate in the presence of a base such as triethylamine to form the final product.
The reaction conditions often include solvents like ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’E)-N’-(2-((4-bromobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (1Z,N’E)-N’-(2-((4-bromobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and as a reagent in organic transformations.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, protein-ligand binding, and other biochemical processes. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, (1Z,N’E)-N’-(2-((4-bromobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (1Z,N’E)-N’-(2-((4-bromobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression pathways. The exact mechanism of action would depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
- (1Z,N’E)-N’-(2-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid
- (1Z,N’E)-N’-(2-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid
- (1Z,N’E)-N’-(2-((4-methylbenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid
Uniqueness
(1Z,N’E)-N’-(2-((4-bromobenzyl)oxy)-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making this compound versatile in synthetic and medicinal chemistry. Additionally, the combination of the methoxybenzylidene and phenylcarbamohydrazonothioic acid moieties provides a unique structural framework that can interact with a wide range of molecular targets.
Properties
IUPAC Name |
1-[(E)-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2S/c1-27-20-9-5-6-17(21(20)28-15-16-10-12-18(23)13-11-16)14-24-26-22(29)25-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H2,25,26,29)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVAOXCBKLBQN-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=NNC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=N/NC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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